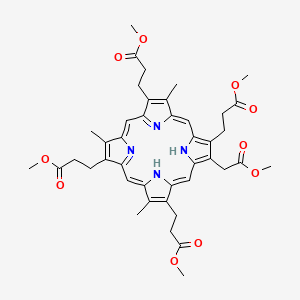
Pentacarboxylporphyrinipentamethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacarboxylporphyrinipentamethylester is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole-type rings linked by methine bridges. These compounds are known for their significant roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacarboxylporphyrinipentamethylester typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by esterification. The reaction conditions often require high temperatures and long reaction times to achieve moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors are being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pentacarboxylporphyrinipentamethylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration
Major Products
The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have applications in catalysis and materials science .
Scientific Research Applications
Pentacarboxylporphyrinipentamethylester has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for complex molecular structures.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Pentacarboxylporphyrinipentamethylester involves its ability to interact with various molecular targets through its macrocyclic structure. It can coordinate with metal ions, forming metalloporphyrins that participate in electron transfer and catalytic processes. These interactions are crucial for its applications in catalysis and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Known for its use in catalysis and materials science.
Protoporphyrin IX: A natural porphyrin involved in heme biosynthesis.
Chlorophyll: A natural porphyrin involved in photosynthesis.
Uniqueness
Pentacarboxylporphyrinipentamethylester stands out due to its unique ester functional groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
Molecular Formula |
C42H48N4O10 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
methyl 3-[18-(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C42H48N4O10/c1-22-25(9-13-38(47)52-4)33-19-31-24(3)27(11-15-40(49)54-6)35(45-31)21-37-29(17-42(51)56-8)28(12-16-41(50)55-7)36(46-37)20-32-23(2)26(10-14-39(48)53-5)34(44-32)18-30(22)43-33/h18-21,45-46H,9-17H2,1-8H3 |
InChI Key |
ZGEMTAWXKFHHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


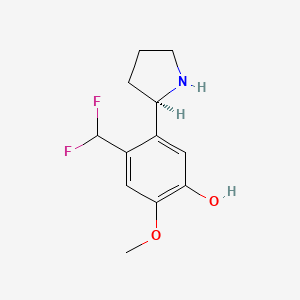


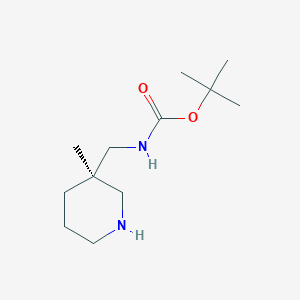
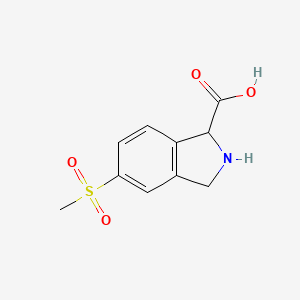
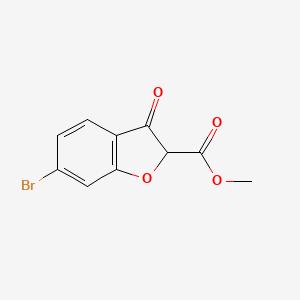
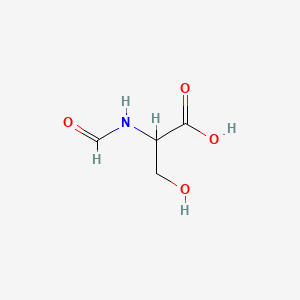
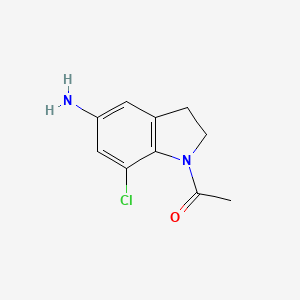
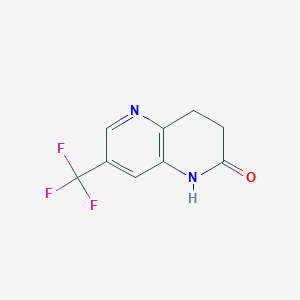
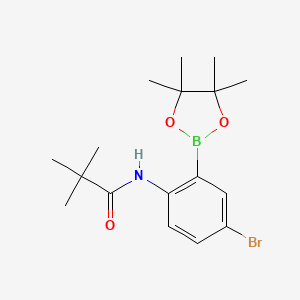
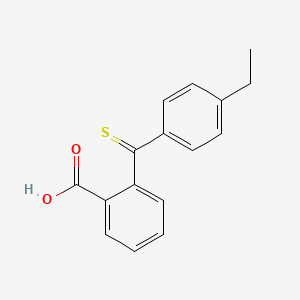
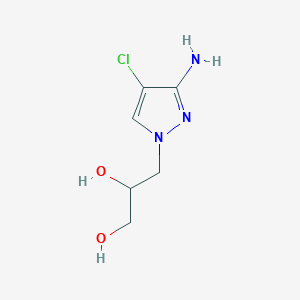
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
![Rel-(1S,2R,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13325485.png)
